T-Cell Receptor Binding Affinity: Fmoc-Phe(3,4-DiF)-OH vs. Fmoc-Phe(4-F)-OH and Unmodified Peptide
A study by Piepenbrink et al. directly compared the T-cell receptor (TCR) binding affinity of a series of fluorinated variants of the HTLV-1 TAX peptide presented by the HLA-A2 MHC molecule. The variant containing a 3,4-difluorophenylalanine substitution at the Y5 position (prepared from Fmoc-Phe(3,4-DiF)-OH) was measured against the unmodified peptide and a 4-fluorophenylalanine variant [1].
| Evidence Dimension | Thermodynamics of TCR binding to peptide-MHC complex |
|---|---|
| Target Compound Data | Dissociation constant (Kd) of 26.7 ± 4.7 µM for the TCR A6 binding to HLA-A2 complexed with the 3,4-difluoroPhe variant peptide. |
| Comparator Or Baseline | Kd of 7.1 ± 0.9 µM for the unmodified peptide (0F), and Kd of 33.7 ± 8.8 µM for the 4-fluoroPhe (4-F) variant. |
| Quantified Difference | The 3,4-difluoro substitution reduced binding affinity by ~3.8-fold compared to the unmodified peptide, while the 4-F substitution reduced it by ~4.7-fold. This represents a ~1.2-fold (20%) stronger binding affinity compared to the 4-F analog. |
| Conditions | Surface plasmon resonance (SPR) was used to measure binding kinetics at 25°C between soluble TCR A6 and biotinylated HLA-A2/peptide complexes immobilized on a streptavidin chip. |
Why This Matters
This quantitative difference demonstrates that 3,4-difluoro substitution does not simply mimic mono-fluorination; it provides a distinct affinity profile, enabling more precise modulation of peptide-protein interactions, which is critical for designing effective vaccines or immunotherapies.
- [1] Piepenbrink, K. H., Borbulevych, O. Y., Sommese, R. F., Clemens, J., Armstrong, K. M., Desmond, C., ... & Baker, B. M. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T-cell receptor binding in a minimally perturbing manner. Biochemical Journal, 423(3), 353-361. (Data from Table 1) View Source
